Germakhellin
Description
Germakhellin is a sesquiterpene lactone compound characterized by a germacrane skeleton with a γ-lactone ring. Its IUPAC name is (3aR,4S,7E,10aR)-7-ethenyl-3a,4,5,8,9,10a-hexahydro-8-methyl-4-(1-methylethenyl)-3H-cyclodeca[b]furan-2(6H)-one . Structurally, it features a 10-membered carbocyclic ring fused to a lactone moiety, contributing to its biological activity. This compound is primarily isolated from plants in the Asteraceae family, such as Magnolia sieboldii, and has demonstrated anti-inflammatory and cytotoxic properties in preclinical studies .
Key physicochemical properties include:
Properties
CAS No. |
77416-69-4 |
|---|---|
Molecular Formula |
C48H62N8O12S2 |
Molecular Weight |
1007.2 g/mol |
IUPAC Name |
4,9-dimethoxy-7-methyl-3-(piperazin-1-ylmethyl)furo[3,2-g]chromen-5-one;7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione;methyl sulfate;trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium |
InChI |
InChI=1S/C19H22N2O5.C18H23N2S.C10H14N4O3.CH4O4S/c1-11-8-13(22)15-16(23-2)14-12(9-21-6-4-20-5-7-21)10-25-17(14)19(24-3)18(15)26-11;1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;1-6(15)4-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2;1-5-6(2,3)4/h8,10,20H,4-7,9H2,1-3H3;5-12,14H,13H2,1-4H3;5-6,15H,4H2,1-3H3;1H3,(H,2,3,4)/q;+1;;/p-1 |
InChI Key |
WOKGFRJKPFZWFR-UHFFFAOYSA-M |
SMILES |
CC1=CC(=O)C2=C(O1)C(=C3C(=C2OC)C(=CO3)CN4CCNCC4)OC.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O.COS(=O)(=O)[O-] |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=C3C(=C2OC)C(=CO3)CN4CCNCC4)OC.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O.COS(=O)(=O)[O-] |
Synonyms |
Germakhellin |
Origin of Product |
United States |
Comparison with Similar Compounds
Key findings :
- Parthenolide exhibits superior bioactivity due to its α-methylene-γ-lactone group, which enhances electrophilic reactivity and target binding .
- Costunolide’s δ-lactone and conjugated diene system improve stability but reduce cytotoxicity compared to this compound .
- This compound’s intermediate solubility and stability make it a candidate for prodrug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
